5-Hydroxyindoleacetic Acid

Description

5-Hydroxyindole-3-acetic acid has been reported in Daphnia pulex, Homo sapiens, and other organisms with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

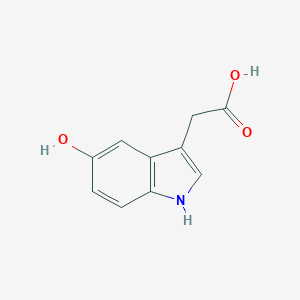

2-(5-hydroxy-1H-indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUGKQCEGZLZNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861582 |

Source

|

| Record name | (5-Hydroxy-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light red crystalline solid; [Sigma-Aldrich MSDS], Solid |

Source

|

| Record name | 5-Hydroxyindole-3-acetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11275 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 5-Hydroxyindoleacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>28.7 [ug/mL] (The mean of the results at pH 7.4), 24 mg/mL |

Source

|

| Record name | SID46500482 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 5-Hydroxyindoleacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54-16-0 |

Source

|

| Record name | 5-Hydroxyindoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyindoleacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxyindole-3-acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-Hydroxy-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxyindol-3-ylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYINDOLE-3-ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHC763JY1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Hydroxyindoleacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

161 - 163 °C |

Source

|

| Record name | 5-Hydroxyindoleacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Metabolic Pathway of 5-Hydroxyindoleacetic Acid (5-HIAA)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the metabolic pathway of 5-Hydroxyindoleacetic Acid (5-HIAA), the principal metabolite of the neurotransmitter serotonin (B10506). The document details the enzymatic conversion of serotonin to 5-HIAA, involving monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH), and explores an alternative metabolic route. It outlines the profound clinical significance of 5-HIAA as a critical biomarker for the diagnosis and monitoring of neuroendocrine tumors, particularly carcinoid syndrome. This guide summarizes key quantitative data, presents detailed experimental protocols for 5-HIAA measurement, and utilizes diagrams to illustrate the biochemical pathway and analytical workflows, serving as an essential resource for professionals in biomedical research and drug development.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter synthesized from the amino acid tryptophan.[1] It plays a pivotal role in a vast array of physiological functions, including the regulation of mood, sleep, appetite, and gastrointestinal motility.[1][2] The metabolism of serotonin is a tightly regulated process, primarily occurring in the liver, lungs, and brain.[3] The main end-product of this degradation is this compound (5-HIAA).[4][5]

The quantification of 5-HIAA, typically in a 24-hour urine sample, serves as a reliable surrogate for determining systemic serotonin levels.[5][6] This measurement is of paramount clinical importance, especially in the diagnosis and management of neuroendocrine tumors (NETs), which can produce excessive amounts of serotonin.[1][6][7] Elevated urinary 5-HIAA levels are a hallmark of carcinoid syndrome, a constellation of symptoms arising from high circulating levels of serotonin and other vasoactive substances secreted by these tumors.[3][5] This guide offers an in-depth examination of the 5-HIAA metabolic pathway, its clinical relevance, and the methodologies employed for its quantification.

The Serotonin-to-5-HIAA Metabolic Pathway

The conversion of serotonin to 5-HIAA is a two-step enzymatic process that primarily takes place within the mitochondria.[1][8]

Step 1: Oxidative Deamination of Serotonin

The initial step in serotonin catabolism is its conversion to an intermediate aldehyde, 5-hydroxyindole-3-acetaldehyde (B51728) (5-HIAL).[4][9] This reaction is an oxidative deamination catalyzed by the enzyme monoamine oxidase (MAO) , a flavin-containing enzyme located on the outer mitochondrial membrane.[1][8] This enzymatic action is a common pathway for the degradation of various monoamine neurotransmitters.[8]

Step 2: Oxidation of 5-HIAL

The intermediate, 5-HIAL, is rapidly metabolized further. The primary pathway involves its oxidation to 5-HIAA.[4][8] This reaction is catalyzed by the mitochondrial enzyme aldehyde dehydrogenase (ALDH) .[4][10] The resulting 5-HIAA is a water-soluble compound that is subsequently excreted from the body, primarily in the urine.[2]

Alternative Metabolic Route

Under specific physiological conditions, particularly during ethanol (B145695) consumption, the metabolism of 5-HIAL can be shunted away from oxidation.[11][12] The intermediate can undergo reduction to form 5-hydroxytryptophol (B1673987) (5-HTOL). This reaction is catalyzed by alcohol dehydrogenase (ADH) and aldehyde reductase.[9][12] Ethanol metabolism increases the cellular NADH/NAD+ ratio, which favors the reductive pathway over the oxidative one.[9][11] This shift can alter the ratio of urinary 5-HTOL to 5-HIAA and is an important consideration in clinical interpretation.[9]

References

- 1. This compound | Rupa Health [rupahealth.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound (5-HIAA): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Biochemistry, 5 Hydroxyindoleacetic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. netrf.org [netrf.org]

- 7. 5HIAA (5-hydroxyindole acetic acid) [gloshospitals.nhs.uk]

- 8. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of serotonin and possible interaction of serotonin-related genes with alcohol dehydrogenase and aldehyde dehydrogenase genes in alcohol dependence-a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mitochondrial monoamine oxidase-aldehyde dehydrogenase pathway: a potential site of action of daidzin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. e-century.us [e-century.us]

- 12. researchgate.net [researchgate.net]

The Enzymatic Conversion of Serotonin to 5-HIAA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 5-hydroxyindoleacetic acid (5-HIAA) from serotonin (B10506), a critical metabolic pathway with significant implications in neuroscience, diagnostics, and pharmacology. This document details the core enzymatic reactions, presents quantitative data, outlines experimental protocols, and provides visual representations of the key processes.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a pivotal monoamine neurotransmitter, exerts profound effects on mood, cognition, and various physiological processes. The catabolism of serotonin is a tightly regulated process, primarily leading to the formation of its major metabolite, this compound (5-HIAA). The quantification of 5-HIAA serves as a crucial surrogate marker for assessing serotonin turnover in both central and peripheral systems.[1] Its levels are routinely measured in clinical and research settings to diagnose and monitor neuroendocrine tumors, and to investigate the pathophysiology of various neurological and psychiatric disorders.[2][3] This guide elucidates the enzymatic cascade responsible for this conversion, providing the technical details necessary for its study and application in drug development.

The Core Metabolic Pathway

The synthesis of 5-HIAA from serotonin is a two-step enzymatic process predominantly occurring in the liver and kidneys.[1][4] The pathway involves the sequential action of two key enzymes: Monoamine Oxidase (MAO) and Aldehyde Dehydrogenase (ALDH).[5][6]

Step 1: Oxidative Deamination by Monoamine Oxidase (MAO)

The initial and rate-limiting step in serotonin catabolism is the oxidative deamination of serotonin to its corresponding aldehyde, 5-hydroxyindoleacetaldehyde (5-HIAL).[5][7] This reaction is catalyzed by monoamine oxidase, an enzyme located on the outer mitochondrial membrane.[7][8] There are two main isoforms of MAO: MAO-A and MAO-B. Serotonin is preferentially metabolized by MAO-A.[7][9]

Step 2: Oxidation by Aldehyde Dehydrogenase (ALDH)

The intermediate, 5-HIAL, is a reactive aldehyde that is rapidly oxidized to the stable carboxylic acid, 5-HIAA.[5][6] This conversion is catalyzed by aldehyde dehydrogenase, a family of NAD(P)+-dependent enzymes.[10] Several ALDH isozymes are capable of this reaction, with ALDH2 being a key contributor.[8]

Quantitative Data

Understanding the kinetics of the enzymes involved is fundamental for modeling serotonin metabolism and for the development of targeted therapeutics. The following tables summarize the available quantitative data for the key enzymes in the 5-HIAA synthesis pathway.

| Enzyme | Substrate | Species/Tissue | K_m_ (μM) | V_max_ (U/mg) | Reference(s) |

| Monoamine Oxidase A (MAO-A) | Serotonin | Human Brain | 2-4 fold smaller than for l-norepinephrine | Not explicitly stated | [10] |

| Aldehyde Dehydrogenase 1 (ALDH1) | Indole-3-acetaldehyde | Human Liver | 4.8 | 0.34 | [1] |

| Aldehyde Dehydrogenase 2 (ALDH2) | Indole-3-acetaldehyde | Human Liver | 0.74 | 0.039 | [1] |

*Note: Kinetic data for 5-hydroxyindoleacetaldehyde is scarce. Indole-3-acetaldehyde is a close structural analog and provides a reasonable estimate of the kinetic parameters.

Signaling Pathway Diagram

The enzymatic cascade from serotonin to 5-HIAA is a fundamental metabolic pathway.

Caption: Metabolic pathway of serotonin to 5-HIAA.

Experimental Protocols

Accurate measurement of 5-HIAA and the activity of the involved enzymes is crucial for research and clinical applications. Below are detailed methodologies for key experiments.

Measurement of 5-HIAA in Urine by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common method for the quantitative determination of 5-HIAA in urine samples.

5.1.1. Materials and Reagents

-

24-hour urine collection container with acid preservative (e.g., hydrochloric acid to maintain pH < 3).

-

HPLC system with electrochemical or fluorescence detection.

-

Reversed-phase C18 column.

-

Mobile phase: Specific composition varies, but a common example is a buffer containing sodium acetate, citric acid, EDTA, and an ion-pairing agent like octanesulfonic acid in a methanol (B129727) or acetonitrile/water mixture.

-

5-HIAA standard solution.

-

Internal standard (e.g., 5-hydroxyindole-2-carboxylic acid).

-

Perchloric acid.

-

Centrifuge.

-

0.22 µm syringe filters.

5.1.2. Sample Preparation

-

Record the total volume of the 24-hour urine collection.

-

Mix the urine sample thoroughly.

-

Transfer a 1 mL aliquot to a microcentrifuge tube.

-

Add 50 µL of internal standard solution.

-

Add 100 µL of perchloric acid to precipitate proteins.

-

Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

5.1.3. HPLC Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject 20 µL of the prepared sample onto the column.

-

Run the chromatogram according to the established method parameters (flow rate, detector settings).

-

Identify and quantify the 5-HIAA peak based on its retention time and peak area relative to the internal standard and a calibration curve generated from the 5-HIAA standard solutions.

Monoamine Oxidase (MAO) Activity Assay

This protocol outlines a general method for determining MAO activity in tissue homogenates or cell lysates using a fluorometric assay. Commercially available kits provide optimized reagents and detailed instructions.

5.2.1. Materials and Reagents

-

Tissue homogenizer or sonicator.

-

Homogenization buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

MAO substrate (e.g., p-tyramine for total MAO, or a specific substrate for MAO-A like serotonin).

-

MAO-A specific inhibitor (e.g., clorgyline) and MAO-B specific inhibitor (e.g., selegiline) to differentiate isoenzyme activity.

-

Horseradish peroxidase (HRP).

-

A fluorescent probe (e.g., Amplex Red or similar).

-

Hydrogen peroxide (H₂O₂) standard.

-

96-well black microplate.

-

Fluorescence microplate reader (Ex/Em appropriate for the chosen probe, e.g., ~530/590 nm for Amplex Red).

5.2.2. Procedure

-

Sample Preparation: Homogenize tissue or lyse cells in cold homogenization buffer. Centrifuge to remove debris and collect the supernatant containing the mitochondrial fraction where MAO is located. Determine the protein concentration of the supernatant.

-

Reaction Setup: In a 96-well plate, prepare wells for samples, controls (no enzyme, no substrate), and standards (H₂O₂). To measure specific MAO-A activity, pre-incubate a set of sample wells with a MAO-B inhibitor.

-

Assay:

-

Add the sample (homogenate/lysate) to the appropriate wells.

-

Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorescent probe in assay buffer.

-

Initiate the reaction by adding the reaction mixture to all wells.

-

-

Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity at regular intervals (kinetic assay) or at a fixed endpoint using a microplate reader.

-

Calculation: Calculate the rate of H₂O₂ production from the fluorescence signal using the H₂O₂ standard curve. MAO activity is typically expressed as nmol of H₂O₂ produced per minute per mg of protein.

Aldehyde Dehydrogenase (ALDH) Activity Assay

This protocol describes a general method for determining ALDH activity using a colorimetric or fluorometric assay.

5.3.1. Materials and Reagents

-

Sample (cell lysate, tissue homogenate, or purified enzyme).

-

Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 8.0).

-

Aldehyde substrate (e.g., acetaldehyde (B116499) or a more specific substrate if available).

-

NAD⁺ or NADP⁺.

-

A colorimetric or fluorometric probe that detects NADH or NADPH (e.g., a tetrazolium salt like WST-1 or a resorufin-based probe).

-

96-well microplate.

-

Microplate reader (absorbance or fluorescence).

5.3.2. Procedure

-

Sample Preparation: Prepare cell or tissue lysates as described for the MAO assay.

-

Reaction Setup: In a 96-well plate, add the sample to the appropriate wells. Include controls (no enzyme, no substrate).

-

Assay:

-

Prepare a reaction mixture containing the assay buffer, NAD(P)⁺, the aldehyde substrate, and the detection probe.

-

Initiate the reaction by adding the reaction mixture to the wells.

-

-

Measurement: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C). Measure the absorbance or fluorescence at regular intervals.

-

Calculation: The rate of increase in absorbance or fluorescence is proportional to the ALDH activity. Calculate the activity based on a standard curve if applicable, and express it as units per mg of protein (one unit is the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute).

Experimental Workflow Diagrams

Visualizing the experimental workflow can aid in planning and execution.

Workflow for 5-HIAA Quantification in Biological Samples

Caption: Workflow for 5-HIAA quantification.

Workflow for In Vitro Serotonin Metabolism Study

References

- 1. Substrate specificity of human and yeast aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective [frontiersin.org]

- 4. Measurement of Real-Time Serotonin Dynamics from Human-Derived Gut Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (ISMRM 2020) In Vitro Characterization of Serotonin Biosynthesis Pathway by CEST MRI [archive.ismrm.org]

- 7. Expression, Purification, and in vitro Enzyme Activity Assay of a Recombinant Aldehyde Dehydrogenase from Thermus thermophilus, Using an Escherichia coli Host - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serotonin Synthesis & Metabolism [sigmaaldrich.com]

- 9. Kinetic involvement of acetaldehyde substrate inhibition on the rate equation of yeast aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

The Central Role of Monoamine Oxidase in 5-HIAA Formation: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyindoleacetic acid (5-HIAA) is the primary and terminal metabolite of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). The quantification of 5-HIAA in various biological matrices, including urine, plasma, and cerebrospinal fluid (CSF), serves as a critical biomarker for assessing serotonin turnover in both central and peripheral systems. The enzymatic conversion of serotonin to 5-HIAA is a two-step process critically initiated by the enzyme monoamine oxidase (MAO). Understanding the kinetics, regulation, and measurement of this pathway is fundamental for research into neuropsychiatric disorders, neuroendocrine tumors, and the development of novel therapeutics targeting the serotonergic system. This technical guide provides a comprehensive overview of the pivotal role of MAO in 5-HIAA formation, detailing the underlying biochemical mechanisms, quantitative data, and key experimental protocols.

The Biochemical Pathway: From Serotonin to 5-HIAA

The metabolic degradation of serotonin to 5-HIAA is a sequential enzymatic cascade occurring predominantly within the cell, specifically on the outer membrane of mitochondria where monoamine oxidase is located.

-

Oxidative Deamination by Monoamine Oxidase (MAO) : The process begins with the oxidative deamination of serotonin, catalyzed by monoamine oxidase. This reaction converts serotonin into an unstable intermediate, 5-hydroxyindoleacetaldehyde. MAO exists in two main isoforms, MAO-A and MAO-B, which exhibit distinct substrate specificities and inhibitor sensitivities. MAO-A is the primary isoform responsible for the metabolism of serotonin.

-

Oxidation by Aldehyde Dehydrogenase (ALDH) : The intermediate, 5-hydroxyindoleacetaldehyde, is rapidly oxidized by aldehyde dehydrogenase (ALDH) to form the stable, water-soluble metabolite, this compound (5-HIAA). This final product is then transported out of the cell and eventually excreted in the urine.

Figure 1: Enzymatic conversion of Serotonin to 5-HIAA.

Data Presentation: Quantitative Insights into MAO-Mediated 5-HIAA Formation

A quantitative understanding of the enzymes and metabolites involved in serotonin metabolism is crucial for experimental design and data interpretation. The following tables summarize key quantitative data related to MAO kinetics, inhibitor effects, and physiological 5-HIAA levels.

Table 1: Kinetic Parameters of Human Monoamine Oxidase Isoforms for Serotonin

| Enzyme Isoform | Substrate | Km (μM) | Vmax (nmol/min/mg protein) | Source |

| Human MAO-A | Serotonin | ~100 - 400 | Not consistently reported | |

| Human MAO-B | Serotonin | High (poor substrate) | Not typically measured | |

| Note: Kinetic parameters can vary depending on the tissue source, enzyme preparation, and assay conditions. |

Table 2: In Vivo Effects of MAO Inhibitors on 5-HIAA Levels

| MAO Inhibitor | Type | Species | Tissue/Fluid | Dose | % Change in 5-HIAA | Source |

| Phenelzine | Non-selective, Irreversible | Dog | CSF (lateral ventricle) | Chronic | ~50% decrease | |

| Clorgyline | MAO-A selective, Irreversible | Rat | Brain | 2.5 mg/kg | Significant decrease | |

| Selegiline | MAO-B selective, Irreversible | Mouse | Striatum | 10 mg/kg | No significant change | |

| Selegiline | MAO-B selective, Irreversible | Human (Alzheimer's) | CSF | 10 mg/day | No significant change |

Table 3: Reference Ranges of 5-HIAA in Human Biological Fluids

| Biological Fluid | Typical Reference Range | Notes | Source |

| 24-Hour Urine | 2 - 9 mg/24h (10.4 - 46.8 µmol/24h) | Varies with age, sex, and diet. | |

| Plasma | < 22 ng/mL | Can be an alternative to 24-hour urine collection. | |

| Cerebrospinal Fluid (CSF) | ~12 - 15 ng/mL | Reflects central nervous system serotonin turnover. | |

| Note: Reference ranges can vary between laboratories and analytical methods. |

Experimental Protocols

Accurate measurement of MAO activity and 5-HIAA levels is paramount for research in this field. Below are detailed methodologies for key experiments.

Protocol 1: Fluorometric Assay for Monoamine Oxidase Activity

This

The Central Role of 5-Hydroxyindoleacetic Acid in the Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyindoleacetic acid (5-HIAA) has long been regarded as the primary and inactive metabolite of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). Consequently, its principal function in the central nervous system (CNS) has been as a biomarker, with cerebrospinal fluid (CSF) levels of 5-HIAA serving as a critical index of serotonin turnover. Alterations in CSF 5-HIAA concentrations have been linked to a spectrum of neurological and psychiatric disorders, providing valuable insights into the pathophysiology of these conditions. However, emerging evidence now suggests that 5-HIAA may not be a mere biological bystander, but an active molecule with its own neuromodulatory functions. This technical guide provides an in-depth exploration of the function of 5-HIAA in the CNS, presenting quantitative data on its levels in health and disease, detailed experimental protocols for its measurement, and visualizations of its metabolic pathway and potential signaling roles.

5-HIAA as a Biomarker of Serotonin Turnover

The concentration of 5-HIAA in the CSF is widely accepted as the most reliable indicator of serotonin metabolism in the brain.[1][2] This is because 5-HIAA is the end product of serotonin degradation, and its levels in the CSF reflect the rate of serotonin release and breakdown in the CNS.[1][2]

Quantitative Data on CSF 5-HIAA Levels

Variations in CSF 5-HIAA concentrations have been documented in numerous neurological and psychiatric conditions. The following tables summarize key quantitative findings from the literature.

| Condition | Patient Group | 5-HIAA Concentration (CSF) | Control Group Concentration (CSF) | Reference |

| Depression | Patients with Major Depression | Median: 12.57 ng/mL | Median: 15.41 ng/mL | [3] |

| Suicide | Suicide Attempters | Significantly Lower | Higher than attempters | [4] |

| Schizophrenia | Drug-free patients | No significant difference from controls | - | [5] |

| Alzheimer's Disease | Patients with AD | 34.5 ± 10.9 ng/ml | 54.6 ± 23.1 ng/ml | [6] |

| HIV Infection with Depression | HIV+ with Depression | Median: 12.57 ng/mL | HIV+ without Depression: 15.41 ng/mL | [3] |

| Brain Region | Condition | 5-HIAA Concentration | Control Concentration | Reference |

| Brainstem | Suicide Victims | 6404 ± 898 picomoles/mg protein | 4158 ± 534 picomoles/mg protein | [7] |

| Prefrontal Cortex | Suicide Victims | No significant difference | No significant difference | [7] |

Beyond a Biomarker: The Emerging Functional Roles of 5-HIAA

Recent research has begun to challenge the long-held view of 5-HIAA as an inactive metabolite. Studies now suggest that 5-HIAA may possess intrinsic biological activity in the CNS.

-

Pain Modulation : 5-HIAA has been shown to play a role in modulating peripheral thermal hyperalgesia, potentially through a non-serotonergic mechanism.[8]

-

Amyloid-Beta Clearance : In the context of Alzheimer's disease, 5-HIAA has been found to reduce the accumulation of amyloid-beta peptides in the brain, suggesting a neuroprotective role.[9] This effect may be mediated through the regulation of neprilysin, a key amyloid-beta degrading enzyme.[9]

These findings open up new avenues for research into the therapeutic potential of targeting 5-HIAA or its pathways.

Signaling and Metabolic Pathways

The synthesis of 5-HIAA is intricately linked to serotonin metabolism. The following diagrams illustrate the key pathways.

Caption: Serotonin synthesis and metabolism to 5-HIAA.

Caption: Postulated signaling roles of 5-HIAA.

Experimental Protocols for 5-HIAA Measurement

Accurate quantification of 5-HIAA is paramount for its use as a biomarker. The following sections detail common experimental protocols.

Cerebrospinal Fluid (CSF) Collection

A standardized lumbar puncture procedure is used to collect CSF from patients. Samples should be immediately placed on ice and centrifuged to remove any cellular debris. The supernatant is then aliquoted and stored at -80°C until analysis to ensure the stability of 5-HIAA.[2]

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a widely used, sensitive, and reliable method for the simultaneous measurement of 5-HT and 5-HIAA.[10]

Sample Preparation:

-

Thaw CSF or brain homogenate samples on ice.

-

Precipitate proteins by adding perchloric acid to the sample.[10]

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject the filtered supernatant into the HPLC system.

HPLC-ECD Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[11]

-

Mobile Phase: A common mobile phase consists of a phosphate (B84403) buffer (pH 3.1), 1-octanesulfonic acid, EDTA, and acetonitrile (B52724).[7] A mixture of formic acid and acetonitrile has also been shown to be effective.[12]

-

Flow Rate: Typically 1.0 mL/min.[12]

-

Electrochemical Detector: Set at an oxidizing potential of +0.750 V.[13]

Quantification: Concentrations are determined by comparing the peak area of 5-HIAA in the sample to a standard curve generated from known concentrations of 5-HIAA. An internal standard, such as N-ω-methyl-5-hydroxytryptamine, can be used to improve precision.[10]

In Vivo Microdialysis

Microdialysis allows for the continuous sampling of extracellular 5-HIAA in the brain of living animals, providing real-time information on serotonin turnover.[14][15]

Protocol:

-

Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum, prefrontal cortex).[13]

-

Perfuse the probe with artificial CSF at a slow flow rate (e.g., 2 µL/min).[13]

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).[13]

-

Analyze the dialysate for 5-HIAA content using HPLC-ECD.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity for the analysis of 5-HIAA, often used for validation or when high accuracy is required.[16]

Sample Preparation:

-

Homogenize brain tissue samples.

-

Perform a liquid-liquid extraction to isolate 5-HIAA.

-

Derivatize 5-HIAA to increase its volatility for GC analysis. This can be achieved through acylation and subsequent reaction with an agent like heptafluorobutyric anhydride.[17]

GC-MS Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for the separation of the derivatized 5-HIAA.

-

Mass Spectrometer: Operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

Experimental and Logical Workflows

The following diagrams outline the workflows for 5-HIAA analysis.

Caption: Workflow for CSF 5-HIAA analysis.

Caption: Workflow for in vivo microdialysis.

Conclusion

5-HIAA remains a cornerstone in the study of the central serotonergic system, with its measurement in CSF providing an invaluable window into serotonin turnover in the brain. The established link between altered 5-HIAA levels and various neurological and psychiatric disorders underscores its importance as a clinical and research biomarker. Furthermore, the nascent evidence for its intrinsic biological activities heralds a paradigm shift in our understanding of this molecule. For researchers and drug development professionals, a thorough comprehension of the multifaceted role of 5-HIAA, coupled with robust and precise analytical methodologies, is essential for advancing our knowledge of CNS function and developing novel therapeutic strategies for a host of debilitating brain disorders.

References

- 1. 5-HIAA as a Potential Biological Marker for Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HIAA as a Potential Biological Marker for Neurological and Psychiatric Disorders [apb.tbzmed.ac.ir]

- 3. Cerebrospinal fluid levels of 5-HIAA and dopamine in people with HIV and depression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increase in Serotonin-1A Autoreceptors in the Midbrain of Suicide Victims with Major Depression—Postmortem Evidence for Decreased Serotonin Activity | Journal of Neuroscience [jneurosci.org]

- 5. Low HVA and normal 5HIAA CSF levels in drug-free schizophrenic patients compared to healthy volunteers: correlations to symptomatology and family history - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Study on the concentration of this compound (5-HIAA) in the lumbar cerebrospinal fluid (CSF) in neurological diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elevated Serotonin and 5-HIAA in the Brainstem and Lower Serotonin Turnover in the Prefrontal Cortex of Suicides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-hydroxyindolacetic acid (5-HIAA), a main metabolite of serotonin, is responsible for complete Freund's adjuvant-induced thermal hyperalgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A modified HPLC technique for simultaneous measurement of 5-hydroxytryptamine and this compound in cerebrospinal fluid, platelet and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analytical Method Validation for Estimation of Neurotransmitters (Biogenic Monoamines) from Cerebrospinal Fluid Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Validated ultraviolet high-performance liquid chromatography method for post-mortem 5-hydroxy-indoleacetic acid measurement in human cerebrospinal fluid - Journal of Laboratory Physicians [jlabphy.org]

- 13. goums.ac.ir [goums.ac.ir]

- 14. Changes in extracellular 5-HIAA concentrations as measured by in vivo microdialysis technique in relation to changes in 5-HT release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [Determination of serotonin in rat brain by gas chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Biomarker: A Technical Guide to the Discovery and History of 5-Hydroxyindoleacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of clinical diagnostics and drug development, the identification of reliable biomarkers is paramount. 5-Hydroxyindoleacetic Acid (5-HIAA) stands as a testament to the successful integration of biochemical discovery into clinical practice. This technical guide provides an in-depth exploration of the history, discovery, and evolving methodologies for the measurement of 5-HIAA, a critical biomarker for neuroendocrine neoplasms (NENs), particularly those associated with carcinoid syndrome.

The Serendipitous Path to Discovery: From Vasoconstriction to a Cancer Biomarker

The journey to uncovering 5-HIAA as a significant clinical marker began not with a direct search for a cancer biomarker, but with early investigations into vasoactive substances. In 1868, Ludwig and Schmidt first observed a vasoconstrictor effect in defibrinated blood.[1] This enigmatic substance was later deduced by O'Connor in 1912 to be released from platelets during the clotting process.[1]

The pivotal moment came in the 1930s when Italian pharmacologist Vittorio Erspamer discovered a smooth muscle-contracting substance in the enterochromaffin cells of the gastrointestinal tract, which he named 'enteramine'.[2] Almost concurrently, researchers identified a substance in the brain that they called serotonin (B10506).[2] It was later confirmed that enteramine and serotonin were, in fact, the same molecule: 5-hydroxytryptamine (5-HT).[2]

The critical link to cancer was established with the characterization of carcinoid syndrome, a constellation of symptoms including flushing, diarrhea, and bronchospasm, first described by Postma in 1927.[3] In 1954, Thorson and colleagues associated these symptoms with elevated circulating levels of serotonin.[3] This discovery spurred further investigation into the metabolic fate of serotonin, led by Sidney Udenfriend and Albert Sjoerdsma. Their seminal work elucidated the metabolic pathway from tryptophan to serotonin and ultimately to its major urinary metabolite, this compound (5-HIAA).[1][2] They were the first to identify 5-HIAA as a normal constituent of human urine and, crucially, demonstrated its significantly elevated excretion in patients with carcinoid tumors.[1][4] This marked the birth of 5-HIAA as a pivotal biomarker.

Serotonin Metabolism and the Significance of 5-HIAA

Serotonin is synthesized from the essential amino acid L-tryptophan. The metabolic cascade is initiated by the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), which is then decarboxylated to form serotonin. The primary route of serotonin inactivation is through oxidative deamination by monoamine oxidase (MAO) to form 5-hydroxyindoleacetaldehyde. This intermediate is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to the stable and water-soluble end product, 5-HIAA, which is subsequently excreted in the urine.[5][6]

In patients with serotonin-secreting neuroendocrine tumors, this pathway is significantly upregulated, leading to a dramatic increase in urinary 5-HIAA levels. This biochemical abnormality forms the basis of its diagnostic and monitoring utility.

Quantitative Data on 5-HIAA Levels

The measurement of 5-HIAA in a 24-hour urine collection has been the cornerstone for the biochemical diagnosis of carcinoid syndrome. The table below summarizes typical quantitative data for urinary 5-HIAA.

| Analyte | Condition | Specimen | Typical Range | Unit |

| 5-HIAA | Normal | 24-hour Urine | 2 - 9 | mg/24h |

| 5-HIAA | Carcinoid Syndrome | 24-hour Urine | >25 | mg/24h |

| 5-HIAA | Carcinoid Heart Disease | 24-hour Urine | >300 | µmol/24h |

Note: Reference ranges can vary between laboratories and methodologies.

Evolution of Experimental Protocols for 5-HIAA Measurement

The analytical techniques for quantifying 5-HIAA have evolved significantly since its discovery, moving from less specific colorimetric methods to highly sensitive and specific chromatographic techniques.

Early Methods: Colorimetric and Fluorometric Assays

The first widely used method for 5-HIAA determination was a colorimetric assay developed by Udenfriend and colleagues and later modified by Goldenberg.[7] This method was based on the reaction of 5-HIAA with α-nitroso-β-naphthol in the presence of nitrous acid to produce a purple-colored complex that could be quantified spectrophotometrically.[7]

Original Colorimetric Method (Udenfriend/Goldenberg Principle):

-

Extraction: 5-HIAA is extracted from an acidified urine sample into an organic solvent such as diethyl ether.

-

Back-extraction: The 5-HIAA is then back-extracted into a phosphate (B84403) buffer.

-

Color Development: The buffered extract is reacted with α-nitroso-β-naphthol and nitrous acid.

-

Spectrophotometry: The absorbance of the resulting colored complex is measured at a specific wavelength (e.g., 540 nm).

While groundbreaking, this method was susceptible to interference from various dietary and medicinal compounds.[8] Fluorometric assays were also developed, offering improved sensitivity, but they too were limited by interference from other fluorescent compounds in the urine.

The Advent of Chromatography

The introduction of chromatographic techniques revolutionized the measurement of 5-HIAA, offering significantly improved specificity.

Paper Chromatography:

Initially, paper chromatography was employed to separate 5-HIAA from other urinary constituents. This technique relies on the differential partitioning of compounds between a stationary phase (the paper) and a mobile phase (a solvent).

General Paper Chromatography Protocol:

-

Sample Application: A concentrated spot of a urine extract is applied to a line drawn on a sheet of chromatography paper.

-

Development: The edge of the paper is immersed in a solvent mixture in a sealed chamber. The solvent moves up the paper by capillary action, carrying the sample components at different rates.

-

Visualization: After a set time, the paper is removed, and the separated compounds are visualized, often by spraying with a colorimetric reagent like ninhydrin (B49086) for amino acids or a specific reagent for indoles.

-

Quantification: The amount of 5-HIAA can be estimated by the size and intensity of the spot.

High-Performance Liquid Chromatography (HPLC):

The development of High-Performance Liquid Chromatography (HPLC) provided a more rapid, sensitive, and specific method for 5-HIAA analysis. HPLC utilizes a column packed with a stationary phase and a liquid mobile phase pumped through at high pressure.

Typical HPLC Protocol for 5-HIAA:

-

Sample Preparation: A urine sample is typically diluted and may be subjected to a simple clean-up step.

-

Injection: A small volume of the prepared sample is injected into the HPLC system.

-

Separation: The sample is passed through a reversed-phase column (e.g., C18), where 5-HIAA is separated from other components based on its hydrophobicity.

-

Detection: As 5-HIAA elutes from the column, it is detected by various means, most commonly by electrochemical or fluorescence detection.[9]

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Currently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the quantification of 5-HIAA.[9] This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry.

LC-MS/MS Protocol for 5-HIAA:

-

Sample Preparation: A small volume of urine is mixed with an internal standard (a stable isotope-labeled version of 5-HIAA) and diluted.

-

Chromatographic Separation: The sample is injected into an LC system for chromatographic separation.

-

Ionization: The eluting compounds are ionized, typically using electrospray ionization (ESI).

-

Mass Analysis: The ionized 5-HIAA and its internal standard are selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This highly specific detection method minimizes interferences.

Patient Preparation and Specimen Collection

Accurate measurement of 5-HIAA requires careful patient preparation and specimen collection to avoid erroneous results.

Dietary Restrictions:

For at least 48-72 hours prior to and during the 24-hour urine collection, patients should avoid foods rich in serotonin and its precursors, including:[10][11]

-

Avocados

-

Bananas

-

Eggplant

-

Pineapple

-

Plums

-

Tomatoes

-

Walnuts

Medication Interferences:

A number of medications can interfere with 5-HIAA levels and should be discontinued (B1498344) if clinically permissible, following consultation with a physician.[9][11]

24-Hour Urine Collection Protocol:

-

The patient should begin the collection in the morning by emptying their bladder and discarding the first urine specimen. The time is recorded.

-

All subsequent urine for the next 24 hours is collected in a special container, often containing a preservative such as hydrochloric acid to maintain a low pH and stabilize the 5-HIAA.[10]

-

The collection is completed at the same time the following day with a final voiding that is added to the container.

-

The total volume of the 24-hour collection is measured and recorded. An aliquot is then sent to the laboratory for analysis.

Conclusion

The discovery and establishment of 5-HIAA as a biomarker for carcinoid syndrome is a landmark achievement in clinical chemistry and oncology. From its early identification through meticulous biochemical investigation to the development of highly sophisticated analytical methodologies, the story of 5-HIAA underscores the critical interplay between basic science and clinical application. For researchers and drug development professionals, a thorough understanding of the history, metabolic pathways, and analytical considerations of this important biomarker is essential for its appropriate use in clinical trials, diagnostic development, and patient management in the field of neuroendocrine neoplasms.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. What Is Carcinoid Syndrome? A Critical Appraisal of Its Proposed Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonin synthesis in carcinoid patients. Its inhibition by alpha-methyl-dopa, with measurement of associated increases in urinary 5-hydroxytryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Urinary 5-Hydroxyindolacetic Acid Measurements in Patients with Neuroendocrine Tumor-Related Carcinoid Syndrome: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5270215A - Colorimetric method for determination of this compound - Google Patents [patents.google.com]

- 8. carcinoid.org [carcinoid.org]

- 9. acb.org.uk [acb.org.uk]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. labcorp.com [labcorp.com]

The Role of 5-Hydroxyindoleacetic Acid (5-HIAA) in Neurological and Psychiatric Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyindoleacetic acid (5-HIAA) is the primary and major metabolite of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). The quantification of 5-HIAA in various biological fluids, most notably cerebrospinal fluid (CSF) and urine, serves as a critical proxy for central and peripheral serotonin turnover.[1][2][3] Dysregulation of the serotonergic system has been implicated in the pathophysiology of a wide array of neurological and psychiatric disorders, positioning 5-HIAA as a key biomarker in both research and clinical settings. This technical guide provides a comprehensive overview of the role of 5-HIAA in these disorders, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

The Serotonin-5-HIAA Signaling Pathway

Serotonin is synthesized from the essential amino acid tryptophan.[4][5] Within serotonergic neurons, tryptophan is hydroxylated to 5-hydroxytryptophan (B29612) (5-HTP) by the rate-limiting enzyme tryptophan hydroxylase. 5-HTP is then decarboxylated to serotonin by aromatic L-amino acid decarboxylase. Following its release into the synaptic cleft and interaction with postsynaptic receptors, serotonin is cleared from the synapse primarily through reuptake by the serotonin transporter (SERT). Once back in the presynaptic neuron, or after uptake by other cells, serotonin is metabolized by monoamine oxidase A (MAO-A) to 5-hydroxyindoleacetaldehyde.[1][5] This intermediate is rapidly oxidized by aldehyde dehydrogenase to form 5-HIAA, which is then transported out of the brain and excreted in the urine.[6]

Quantitative Data on 5-HIAA Levels in Neurological and Psychiatric Disorders

Alterations in 5-HIAA concentrations have been consistently reported across various patient populations. The following tables summarize quantitative data from key studies, providing a comparative overview of 5-HIAA levels in different disorders compared to healthy controls. It is important to note that absolute values can vary between studies due to differences in analytical methods, patient populations, and sample handling.

Table 1: Cerebrospinal Fluid (CSF) 5-HIAA Concentrations in Depression and Suicidal Behavior

| Condition | Patient Group | N | CSF 5-HIAA (ng/mL) | Control Group | N | CSF 5-HIAA (ng/mL) | Reference |

| Depression | Depressed Patients | 68 | Bimodal distribution, lower mode <15 | - | - | - | [7] |

| Depression | Endogenously Depressed | 23 | No significant difference | Healthy Controls | 11 | No significant difference | [8] |

| Depression with HIV | Depressed | 25 | 12.57 (median) | Non-depressed | 54 | 15.41 (median) | [9] |

| Suicidal Behavior | Suicide Attempters | 1987 | Significantly lower (SMD = -0.43) | Psychiatric Controls | 1235 | Higher | [10] |

| Suicidal Behavior | Violent Suicide Attempters | - | Significantly lower (SMD = -0.66) | Non-violent Attempters | - | Higher | [10] |

| Suicidal Behavior | Female Suicide Attempters | - | Lower | Female Healthy Volunteers | - | Higher | [11] |

Table 2: Cerebrospinal Fluid (CSF) 5-HIAA Concentrations in Neurodegenerative Disorders

| Condition | Patient Group | N | CSF 5-HIAA (µg/L) | Control Group | N | CSF 5-HIAA (µg/L) | Reference |

| Parkinson's Disease | PD Patients | 90 | 15.8 (median) | Healthy Controls | 31 | 24.3 (median) | [12][13] |

| Parkinson's Disease with Depression | PD with Depression | - | 8.34 (median) | PD without Depression | - | 18.48 (median) | [12][13] |

| Multiple System Atrophy (MSA) | MSA Patients | 16 | 13.6 (median) | Healthy Controls | 31 | 24.3 (median) | [12][13] |

| Progressive Supranuclear Palsy (PSP) | PSP Patients | 26 | 22.7 (median) | Healthy Controls | 31 | 24.3 (median) | [12][13] |

| Corticobasal Syndrome (CBS) | CBS Patients | 11 | 18.7 (median) | Healthy Controls | 31 | 24.3 (median) | [12][13] |

| Alzheimer's Disease | AD Patients | 20 | No significant difference | Healthy Controls | 18 | No significant difference | [2] |

Table 3: Urinary 5-HIAA Concentrations in Anxiety Disorders

| Condition | Patient Group | N | Urinary 5-HIAA | Control Group | N | Urinary 5-HIAA | Reference |

| Generalized Anxiety Disorder | GAD Patients | 45 | Levels predicted severity of some anxiety symptoms | - | - | - | [14] |

Experimental Protocols

Accurate measurement of 5-HIAA is paramount for its utility as a biomarker. Below are detailed methodologies for key experiments cited in the literature.

Measurement of 5-HIAA in 24-Hour Urine by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the key steps for the quantitative determination of 5-HIAA in a 24-hour urine sample using HPLC with electrochemical or fluorescence detection.[6][15][16][17]

1. Patient Preparation and Sample Collection:

-

Dietary Restrictions: For at least 48-72 hours prior to and during the collection period, patients should avoid foods rich in serotonin and its precursors, including bananas, pineapples, tomatoes, kiwis, plums, walnuts, and avocados.[16][18]

-

Medication Review: A thorough review of the patient's medications is necessary. Drugs that can interfere with 5-HIAA levels (e.g., acetaminophen, salicylates, MAO inhibitors, and some antidepressants) should be discontinued (B1498344) if clinically permissible.[15][16]

-

24-Hour Urine Collection:

-

The collection begins with the patient emptying their bladder and discarding the first morning urine. The date and time are recorded.

-

All subsequent urine for the next 24 hours is collected in a provided container, which may contain a preservative such as boric acid or hydrochloric acid.

-

The container should be kept refrigerated or in a cool, dark place throughout the collection period.

-

At the 24-hour mark, the patient voids one last time and adds this urine to the collection.

-

The total volume of the 24-hour collection is measured and recorded. An aliquot is then taken for analysis.[15][17][18]

-

2. Sample Preparation:

-

The urine aliquot is centrifuged to remove any particulate matter.

-

A protein precipitation step is often employed, typically using an acid such as perchloric acid, followed by centrifugation.[19]

-

The resulting supernatant is filtered through a syringe filter (e.g., 0.22 µm) before injection into the HPLC system.

3. HPLC Analysis:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a detector (electrochemical or fluorescence) is used.

-

Chromatographic Column: A reverse-phase C18 column is commonly used for separation.

-

Mobile Phase: The mobile phase is typically an aqueous buffer (e.g., phosphate (B84403) or citrate (B86180) buffer) with an organic modifier like methanol (B129727) or acetonitrile, adjusted to an acidic pH.

-

Detection:

-

Quantification: The concentration of 5-HIAA in the sample is determined by comparing the peak area of the analyte to that of a standard curve prepared with known concentrations of 5-HIAA. An internal standard is often used to correct for variations in extraction and injection.

Acute Tryptophan Depletion (ATD) for Studying Serotonin Turnover

ATD is an experimental paradigm used to transiently reduce central serotonin synthesis, allowing researchers to investigate the behavioral and physiological consequences of reduced serotonergic function.[20][21][22]

1. Participant Selection:

-

Participants are carefully screened for any medical or psychiatric conditions that would contraindicate the procedure.

-

Informed consent is obtained after a thorough explanation of the procedure and potential side effects.

2. Dietary Control:

-

Participants are typically required to fast overnight before the study.

3. Administration of Amino Acid Mixtures:

-

On the experimental day, participants consume a liquid amino acid mixture.

-

Tryptophan-Free Mixture: This mixture contains all essential amino acids except for tryptophan. The large neutral amino acids in the mixture compete with endogenous tryptophan for transport across the blood-brain barrier, thereby reducing central tryptophan availability for serotonin synthesis.[20][23]

-

Control (Balanced) Mixture: A control group or a separate session for the same participant involves consuming a mixture that includes a normal amount of tryptophan.[20]

4. Monitoring and Assessment:

-

Blood samples are collected at baseline and at regular intervals after consumption of the amino acid mixture to measure plasma tryptophan levels and confirm depletion.

-

Behavioral, cognitive, and mood assessments are conducted at various time points to evaluate the effects of reduced serotonin synthesis.

-

In some studies, neuroimaging techniques (e.g., fMRI, PET) are used to investigate changes in brain activity.

5. Reversal of Depletion:

-

The effects of ATD are transient, and serotonin levels return to normal with the resumption of a regular diet.

Clinical and Research Implications

The consistent findings of altered 5-HIAA levels in various neurological and psychiatric disorders underscore the importance of the serotonergic system in brain function and mental health.

-

Biomarker for Diagnosis and Prognosis: While not a standalone diagnostic tool, 5-HIAA levels, particularly in CSF, can provide valuable information to support the diagnosis and prognosis of certain conditions. For instance, low CSF 5-HIAA is a robust finding in individuals with a history of impulsive aggression and suicidal behavior.[7][8][10][24] In Parkinson's disease, reduced CSF 5-HIAA may reflect the extent of non-dopaminergic neurodegeneration.[2][12][13][25]

-

Monitoring Treatment Response: Changes in 5-HIAA levels can be used to monitor the biochemical effects of pharmacological interventions that target the serotonergic system.

-

Drug Development: Understanding the relationship between 5-HIAA levels and disease states can aid in the development of novel therapeutic agents that modulate serotonin signaling. The use of 5-HIAA as a pharmacodynamic biomarker in early-phase clinical trials can provide evidence of target engagement.

Conclusion

5-HIAA remains a cornerstone in the investigation of serotonergic function in the context of neurological and psychiatric disorders. Its measurement provides a window into the dynamic processes of serotonin metabolism and has significantly contributed to our understanding of the pathophysiology of depression, neurodegenerative diseases, and impulsive behaviors. While challenges in standardization and interpretation remain, the continued refinement of analytical techniques and the integration of 5-HIAA data with other biological and clinical markers will undoubtedly enhance its utility in both research and clinical practice, ultimately paving the way for more personalized and effective treatments for these debilitating conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Serotonin Impairment in CSF of PD Patients, without an Apparent Clinical Counterpart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Serotonin Synthesis & Metabolism [sigmaaldrich.com]

- 6. chromsystems.com [chromsystems.com]

- 7. 5-HIAA in the cerebrospinal fluid. A biochemical suicide predictor? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-HT and 5-HIAA in cerebrospinal fluid in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cerebrospinal fluid levels of 5-HIAA and dopamine in people with HIV and depression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cerebrospinal fluid monoamine metabolite concentrations in suicide attempt: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CSF 5-HIAA, cortisol and DHEAS levels in suicide attempters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. karger.com [karger.com]

- 14. Relationship of generalized anxiety symptoms to urinary this compound and vanillylmandelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. labcorp.com [labcorp.com]

- 16. carcinoid.org [carcinoid.org]

- 17. Urine collection: 5-HIAA | Sullivan Nicolaides Pathology [snp.com.au]

- 18. mskcc.org [mskcc.org]

- 19. escholarship.org [escholarship.org]

- 20. Frontiers | Acute Tryptophan Depletion Moja-De: A Method to Study Central Nervous Serotonin Function in Children and Adolescents [frontiersin.org]

- 21. [The tryptophan depletion test. Basic principles and clinical relevance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Acute tryptophan depletion: a method of studying antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effects of Acute Tryptophan Depletion on Brain Serotonin Function and Concentrations of Dopamine and Norepinephrine in C57BL/6J and BALB/cJ Mice | PLOS One [journals.plos.org]

- 24. Studies of CSF 5-HIAA in depression and suicidal behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cerebrospinal fluid biochemical studies in patients with Parkinson's disease: toward a potential search for biomarkers for this disease - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on 5-Hydroxyindoleacetic Acid (5-HIAA) and Carcinoid Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carcinoid syndrome is a paraneoplastic syndrome that occurs in patients with neuroendocrine tumors (NETs), most commonly those originating in the small intestine that have metastasized to the liver. The syndrome is characterized by a constellation of symptoms, including flushing, diarrhea, bronchoconstriction, and, in the long term, carcinoid heart disease. These clinical manifestations are primarily driven by the oversecretion of various vasoactive substances, with serotonin (B10506) (5-hydroxytryptamine, 5-HT) being the most prominent. 5-Hydroxyindoleacetic acid (5-HIAA) is the main metabolite of serotonin, and its measurement in urine is a cornerstone in the diagnosis and management of carcinoid syndrome.[1][2][3][4] This technical guide provides an in-depth overview of the foundational research on 5-HIAA and its role in carcinoid syndrome, with a focus on its biochemical pathways, clinical significance, and analytical methodologies.

Biochemical Pathway of 5-HIAA Synthesis and Metabolism

The synthesis of 5-HIAA is intrinsically linked to the metabolism of the essential amino acid tryptophan. In patients with carcinoid syndrome, a significant proportion of dietary tryptophan is shunted into the serotonin synthesis pathway.[5][6]

The biochemical cascade begins with the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH). This is the rate-limiting step in serotonin synthesis. Subsequently, 5-HTP is decarboxylated by aromatic L-amino acid decarboxylase to form serotonin.[5][6] Serotonin is then metabolized, primarily by monoamine oxidase (MAO), to 5-hydroxyindoleacetaldehyde. This intermediate is further oxidized by aldehyde dehydrogenase (ALDH) to yield the final product, 5-HIAA, which is then excreted in the urine.[5][6]

Clinical Significance of 5-HIAA in Carcinoid Syndrome

The measurement of 24-hour urinary 5-HIAA is the primary biochemical test for the diagnosis and monitoring of carcinoid syndrome.[1] Elevated levels of 5-HIAA are highly indicative of a serotonin-producing neuroendocrine tumor. The severity of symptoms in carcinoid syndrome often correlates with the level of 5-HIAA excretion. Furthermore, persistently high levels of 5-HIAA are associated with an increased risk of developing carcinoid heart disease, a serious complication characterized by fibrotic plaques on the heart valves.[7][8]

Quantitative Data on 5-HIAA Levels

The following tables summarize key quantitative data regarding 5-HIAA levels in various clinical contexts.

| Parameter | Value | Clinical Context | Reference |

| Normal Range (24-hour urine) | 2-8 mg/24h | Healthy individuals | [9] |

| Diagnostic Cut-off for Carcinoid Syndrome | >25 mg/24h | Suggestive of carcinoid tumor | [9] |

| Spot Urine Cut-off | 5.3 µmol/mmol creatinine (B1669602) | High sensitivity and specificity | [10] |

| Serum 5-HIAA Cut-off | 139.4 nmol/L | SSA-naïve patients | [11] |

| Patient Group | Median Urinary 5-HIAA (µmol/24h) | Reference |

| Without Carcinoid Heart Disease | 67.5 - 575 | [7][12] |

| With Carcinoid Heart Disease | 266 - 1,381 | [7][12] |

| Associated with Disease Progression | 791 - 2,247 | [7][12] |

| Diagnostic Performance of Urinary 5-HIAA | Sensitivity | Specificity | Reference |

| General | 70% | 90% | [10] |

| Spot Urine (5.3 µmol/mmol creatinine cut-off) | 83% | 95% | [10] |

| Therapeutic Intervention | Effect on Urinary 5-HIAA | Reference |

| Somatostatin Analogs | Reduction in 75% of patients | [13] |

| Telotristat Ethyl (250 mg tid) | -40.1 mg/24h mean change; -54.0% median % change | [3][14][15] |

| Telotristat Ethyl (500 mg tid) | -57.7 mg/24h mean change; -89.7% median % change | [3][14][15] |

Experimental Protocols for 5-HIAA Measurement

Accurate quantification of 5-HIAA is crucial for its clinical utility. High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical methods.[16][17][18][19][20][21][22][23][24]

24-Hour Urine Collection Protocol

A standardized protocol for 24-hour urine collection is essential to minimize pre-analytical errors.

High-Performance Liquid Chromatography (HPLC) Protocol

1. Sample Preparation:

-

Acidify a 24-hour urine sample with 10 ml of glacial acetic acid.

-

To 200 µl of the acidified urine, add 100 µl of an internal standard solution.

-

Add 700 µl of a precipitation reagent to remove proteins.

-

Vortex the mixture and centrifuge at 10,000 x g for 2 minutes.

-

Dilute 500 µl of the supernatant with 500 µl of ultrapure water.

-

Inject 10-20 µl of the final solution into the HPLC system.[16]

2. Chromatographic Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: Isocratic mobile phase, typically a buffered solution with an organic modifier (e.g., methanol (B129727) or acetonitrile).

-

Detection: Electrochemical detection at approximately +760 mV or fluorimetric detection with excitation at 300 nm and emission at 355 nm.[18][20]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

1. Sample Preparation (Dilute-and-Shoot Method):

-

Take 40 µL of the urine sample.

-

Add 360 µL of water.

-

Add 10 µL of an internal standard solution (e.g., 5-HIAA-D5).

-

Filter the sample through a 0.45 µm filter vial prior to injection.[21]

2. LC-MS/MS Conditions:

-

Column: Reversed-phase column (e.g., Raptor Biphenyl).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.2% formic acid in water) and mobile phase B (e.g., methanol).

-

Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

Serotonin Signaling Pathway in Carcinoid Syndrome

The pathophysiological effects of serotonin in carcinoid syndrome are mediated through its interaction with various G-protein coupled receptors (GPCRs). The 5-HT2 receptor subtypes, particularly 5-HT2B, are implicated in the development of carcinoid heart disease.[1][2][25][26][27][28][29][30][31][32][33][34][35]

Activation of the 5-HT2B receptor, which is coupled to Gq/11 proteins, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is believed to contribute to the fibrotic processes seen in carcinoid heart disease through the activation of transforming growth factor-beta (TGF-β).[33][36]

Conclusion

5-HIAA remains an indispensable biomarker in the clinical management of carcinoid syndrome. Its measurement provides valuable diagnostic, prognostic, and therapeutic monitoring information. A thorough understanding of its biochemical pathway, clinical significance, and the nuances of its analytical measurement is essential for researchers and clinicians working in the field of neuroendocrine tumors. Future research may focus on refining diagnostic cut-offs, exploring the utility of plasma 5-HIAA as an alternative to 24-hour urine collection, and further elucidating the downstream signaling pathways of serotonin to identify novel therapeutic targets.

References

- 1. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Developmentally regulated serotonin 5-HT2B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. Carcinoid syndrome: update on the pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serotonin pathway in carcinoid syndrome: Clinical, diagnostic, prognostic and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zivak.com [zivak.com]

- 7. karger.com [karger.com]

- 8. Urinary 5-Hydroxyindolacetic Acid Measurements in Patients with Neuroendocrine Tumor-Related Carcinoid Syndrome: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 9. emedicine.medscape.com [emedicine.medscape.com]

- 10. Measurement of urinary 5-HIAA: correlation between spot versus 24-h urine collection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Carcinoid Heart Disease: Prognostic Value of this compound Levels and Impact on Survival: A Systematic Literature Review - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 13. hematologyandoncology.net [hematologyandoncology.net]

- 14. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. chromsystems.com [chromsystems.com]

- 17. hpst.cz [hpst.cz]

- 18. Determination of urinary 5-hydroxy-3-indoleacetic acid by an automated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Practical LC-MS/MS Method for this compound in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. teknokroma.es [teknokroma.es]

- 21. A Fast Dilute-And-Shoot Method for Simultaneous this compound (5-HIAA), Vanillylmandelic Acid (VMA), and Homovanillic Acid (HVA) LC-MS/MS Analysis in Human Urine [restek.com]

- 22. researchgate.net [researchgate.net]

- 23. Development, validation and standardization of urinary this compound determination by LC-MS/MS for implementation in quality-controlled environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. acb.org.uk [acb.org.uk]

- 25. jstage.jst.go.jp [jstage.jst.go.jp]

- 26. Signal Transduction Mechanism for Serotonin 5-HT2B Receptor-Mediated DNA Synthesis and Proliferation in Primary Cultures of Adult Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. 5-HT2B receptor - Wikipedia [en.wikipedia.org]

- 28. How much do we know about the coupling of G-proteins to serotonin receptors? | springermedizin.de [springermedizin.de]

- 29. Carcinoid syndrome: update on the pathophysiology and treatment | Clinics [elsevier.es]

- 30. Signaling at G-protein-coupled serotonin receptors: recent advances and future research directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Role of Serotoninergic Pathways in Drug-induced Valvular Heart Disease and Diagnostic Features by Echocardiography - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Frontiers | Placental serotonergic system dysregulation is associated with early impairments in infant neurodevelopment [frontiersin.org]

- 33. Serotonin Mechanisms in Heart Valve Disease I: Serotonin-Induced Up-Regulation of Transforming Growth Factor-β1 via G-Protein Signal Transduction in Aortic Valve Interstitial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Uncovering the structure of the serotonin receptor - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]

- 35. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 36. scienceopen.com [scienceopen.com]

5-Hydroxyindoleacetic Acid (5-HIAA): A Core Technical Guide for Researchers and Drug Development Professionals

Abstract